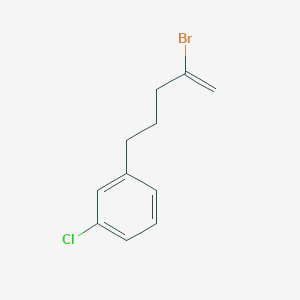
2-Bromo-5-(3-chlorophenyl)-1-pentene
Overview
Description
“2-Bromo-5-(3-chlorophenyl)-1-pentene” is a complex organic compound. It contains a bromine atom and a chlorine atom, which are both halogens, attached to a pentene (5-carbon alkene) backbone. The presence of the double bond in the pentene indicates that this compound could participate in reactions typical of alkenes, such as addition reactions .
Molecular Structure Analysis
The compound likely has a linear pentene backbone with the bromine and phenyl group attached to the second carbon and the chlorine attached to the phenyl group .Chemical Reactions Analysis
As an alkene, this compound could undergo addition reactions, especially at the site of the double bond. This could include reactions with acids (acid-catalyzed hydration), halogens (halogenation), or hydrogen (hydrogenation) .Scientific Research Applications
Regio- and Chemoselective Bromination
The study on the bromination of 2,3-diarylcyclopent-2-en-1-ones highlights the flexibility in introducing bromine atoms at specific positions of cyclopentenones, important for synthesizing bromo-substituted analogs useful in organic synthesis and material science. This method's selectivity and efficiency are crucial for preparing compounds with potential applications in pharmaceuticals and agrochemicals (Shirinian et al., 2012).
Catalytic Activation for Bromination
The catalytic use of selenoxides for brominating organic substrates demonstrates an efficient approach to synthesizing brominated compounds. This method's significance lies in its application in organic synthesis, where brominated intermediates are pivotal for further chemical transformations (Goodman & Detty, 2004).
Olefin Decomposition and Isomerization
Research on the decomposition of 1-pentyl radicals provides insights into the formation of various olefins, including pentenes, which are relevant in studying fuel combustion processes and in synthesizing industrially important chemicals. Understanding these reactions' mechanisms and kinetics is vital for improving industrial processes and developing new synthetic methodologies (Awan et al., 2012).
Pd-Catalyzed Cross-Coupling Reactions
The synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via Pd-catalyzed Suzuki cross-coupling reactions underscores the method's utility in constructing complex molecules. These reactions are fundamental in developing pharmaceuticals and organic materials, showcasing the importance of Pd-catalysis in modern synthetic chemistry (Nazeer et al., 2020).
Future Directions
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMZXIKSGALTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1532052.png)

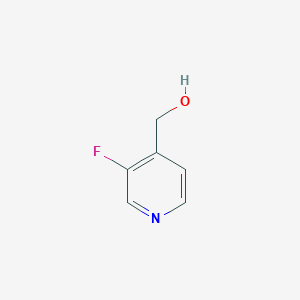
![tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532057.png)
![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)



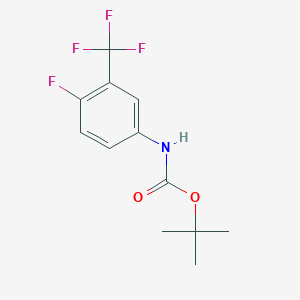
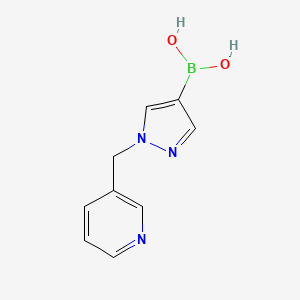
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

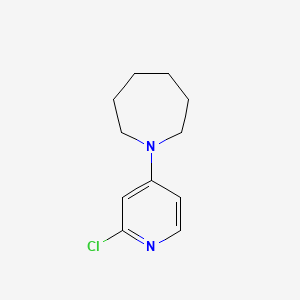
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
